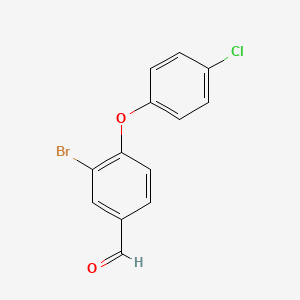

3-Bromo-4-(4-chlorophenoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-(4-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO2/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILSMOMZTXXNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-4-(4-chlorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful synthesis of novel compounds with desired biological activities and material properties. 3-Bromo-4-(4-chlorophenoxy)benzaldehyde, a halogenated aromatic aldehyde, represents a key intermediate with significant potential in these domains. Its unique substitution pattern—featuring a reactive aldehyde group, a bromine atom, and a 4-chlorophenoxy moiety—offers multiple avenues for synthetic diversification, making it a valuable scaffold in the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its potential applications and safety considerations, grounded in established chemical principles and supported by relevant literature.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics.

CAS Number: 1445862-85-0[1]

Molecular Formula: C₁₃H₈BrClO₂[1]

Molecular Weight: 311.56 g/mol [1]

A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some data for the target compound is available, other properties are inferred from structurally related compounds due to a lack of comprehensive experimental data in the public domain.

| Property | Value/Information | Source/Analogue |

| Appearance | White to off-white crystalline powder (predicted) | General properties of similar aromatic aldehydes[2] |

| Melting Point | ~70°C (for 3-Bromo-4-chlorobenzaldehyde) | Analogue Data[3] |

| Boiling Point | ~277.8°C (for 3-Bromo-4-chlorobenzaldehyde) | Analogue Data[3] |

| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water. | Based on 4-Bromobenzaldehyde[2] |

Proposed Synthesis Pathway

While specific, proprietary synthesis protocols for this compound are not widely published, a plausible and efficient synthetic route can be designed based on well-established organometallic and ether synthesis reactions. A logical approach involves the Ullmann condensation, a reliable method for forming diaryl ethers.

The proposed two-step synthesis commences with the bromination of 4-hydroxybenzaldehyde to yield 3-bromo-4-hydroxybenzaldehyde, followed by an Ullmann condensation with a suitable 4-chlorophenylating agent.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde

The initial step involves the regioselective bromination of 4-hydroxybenzaldehyde. The hydroxyl group is an activating ortho-, para-director. To achieve bromination at the 3-position (ortho to the hydroxyl group), direct bromination can be employed.

A known method for this transformation involves treating a suspension of 4-hydroxybenzaldehyde in a chlorinated solvent like chloroform with molecular bromine at a controlled low temperature (e.g., 0°C)[4].

Experimental Protocol (based on analogue synthesis):

-

Suspend 4-hydroxybenzaldehyde in chloroform in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of molecular bromine in chloroform dropwise to the cooled suspension with vigorous stirring.

-

Maintain the reaction at 0°C for a specified period (e.g., 3 hours) after the addition is complete.

-

Upon completion, the reaction mixture can be worked up by diluting with a non-polar solvent like petroleum ether to precipitate the product.

-

The crude 3-bromo-4-hydroxybenzaldehyde can be collected by filtration and purified by recrystallization from water[4].

Step 2: Ullmann Condensation to this compound

The second step is the formation of the diaryl ether linkage via an Ullmann-type reaction. This involves the copper-catalyzed reaction of 3-bromo-4-hydroxybenzaldehyde with a 4-chlorophenylating agent, such as 4-chloroiodobenzene or 4-chlorobromobenzene, in the presence of a base.

Conceptual Experimental Protocol:

-

To a reaction vessel, add 3-bromo-4-hydroxybenzaldehyde, 4-chloroiodobenzene, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a phenanthroline derivative), and a suitable base (e.g., potassium carbonate or cesium carbonate).

-

Add a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to an elevated temperature (typically 100-150°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the two benzene rings. The aldehyde proton should appear as a singlet further downfield (around 9.8-10.0 ppm). The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aldehyde carbonyl carbon (around 190 ppm), the carbons of the aromatic rings (typically 110-160 ppm), and the carbons involved in the ether linkage.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde C=O stretch, typically in the range of 1690-1715 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the rings (1400-1600 cm⁻¹), and the C-O-C ether stretching (around 1200-1250 cm⁻¹). The C-Br and C-Cl stretches would appear in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions.

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Halogenated organic compounds are of significant interest in drug discovery as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.

-

Scaffold for Bioactive Molecules: The aldehyde group is a versatile functional handle that can be readily transformed into a variety of other functionalities, including amines, alcohols, carboxylic acids, and heterocycles, through reactions like reductive amination, oxidation, reduction, and condensation reactions. This allows for the incorporation of the 3-bromo-4-(4-chlorophenoxy)phenyl moiety into a diverse range of molecular scaffolds.

-

Intermediate in API Synthesis: This compound can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The diaryl ether motif is a common structural feature in many biologically active compounds. Furthermore, the bromine atom provides a site for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of additional complexity.

-

Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used in fragment-based drug discovery approaches to identify new binding motifs for therapeutic targets.

Caption: Potential applications and synthetic utility in drug discovery.

Safety and Handling

Potential Hazards (Inferred from Analogues):

-

Acute Toxicity: May be harmful if swallowed[5].

-

Respiratory Irritation: May cause respiratory irritation[6][7].

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If handling as a powder, use a dust mask or work in a well-ventilated area, preferably a fume hood[7][8].

-

Engineering Controls: Use only in a well-ventilated area with local exhaust ventilation to minimize exposure to dust or vapors[8].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[8].

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention[8].

Conclusion

This compound is a chemical intermediate with considerable potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its multifunctionality allows for a wide range of chemical transformations, making it a valuable tool for researchers and drug development professionals. While comprehensive experimental data for this specific compound is limited, logical synthesis pathways and predicted properties can be derived from established chemical principles and data from analogous structures. As with all chemical reagents, proper safety precautions are essential when handling this compound. The strategic use of such building blocks will undoubtedly continue to drive innovation in the discovery of new medicines and materials.

References

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PubChem. (n.d.). 3-Bromo-4-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

- Google Patents. (n.d.). CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde.

-

NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). EP0003427A1 - Preparation of m-(p-bromophenoxy)benzaldehyde.

-

SpectraBase. (n.d.). 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2025). Conformations of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

-

NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

ScienceLab.com. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Retrieved from [Link]

Sources

- 1. 1445862-85-0|this compound|BLD Pharm [bldpharm.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. nbinno.com [nbinno.com]

- 4. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

"physicochemical properties of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde"

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde

Introduction

In the landscape of modern drug discovery and materials science, the utility of a chemical intermediate is defined by its structural features and reactive potential. This compound is a substituted aromatic aldehyde that presents a compelling scaffold for synthetic chemists. Its architecture, featuring a diaryl ether linkage and strategically positioned halogen atoms, offers multiple avenues for molecular elaboration. The aldehyde group serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, while the bromine atom is primed for metal-catalyzed cross-coupling reactions.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Given the limited availability of published experimental data for this specific compound, this document provides a robust framework for its synthesis, purification, and characterization. By leveraging established principles of organic chemistry and drawing parallels with structurally related analogs, we present field-proven protocols that are designed to be self-validating. The insights herein are intended to empower researchers to confidently synthesize and utilize this compound as a key building block in the pursuit of novel chemical entities.

Section 1: Molecular Identity and Core Properties

The foundational step in characterizing any chemical compound is to establish its molecular identity. This section outlines the key identifiers and fundamental properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1445862-85-0 | [1][2][3] |

| Molecular Formula | C₁₃H₈BrClO₂ | [1][3] |

| Molecular Weight | 311.56 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C=C1C=O)Br)OC2=CC=C(C=C2)Cl | - |

| Physical Form | Predicted: White to off-white crystalline solid | Inferred from analogs[4] |

Section 2: Proposed Synthesis and Purification Strategy

While specific literature on the synthesis of this compound is scarce, a logical and highly effective route is the Williamson ether synthesis. This method is a cornerstone of organic synthesis for constructing aryl ethers.

Causality of Experimental Design: The chosen pathway involves the nucleophilic substitution of an activated aryl halide by a phenoxide. The starting material, 3-Bromo-4-hydroxybenzaldehyde, possesses a phenolic hydroxyl group which, upon deprotonation with a suitable base (e.g., potassium carbonate), forms a potent nucleophile.[5] The choice of 1-chloro-4-fluorobenzene as the electrophile is strategic; the fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the para-chloro substituent. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is selected for its ability to dissolve the ionic intermediates and its high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocol: Williamson Ether Synthesis

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and DMSO (approx. 0.2 M concentration relative to the limiting reagent).

-

Reaction Setup: Flush the apparatus with an inert gas (Argon or Nitrogen).

-

Addition of Electrophile: Add 1-chloro-4-fluorobenzene (1.1 eq) to the stirring mixture.

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate.

-

Workup: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water, which will precipitate the crude product.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Workflow Diagram: Synthesis Pathway

Caption: Synthetic workflow for this compound.

Section 3: Analytical Characterization Protocols

To ensure the identity, purity, and structure of the synthesized compound, a suite of analytical techniques must be employed. The following protocols provide a self-validating system for comprehensive characterization.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: ¹H and ¹³C NMR are unparalleled for determining the precise arrangement of atoms in a molecule. The predicted spectra provide a unique fingerprint for the target compound.

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Features:

-

A singlet for the aldehyde proton (~9.9-10.1 ppm).

-

A series of doublets and doublets of doublets in the aromatic region (7.0-8.2 ppm) corresponding to the protons on both phenyl rings. The specific coupling patterns will confirm the substitution pattern.

-

-

Expected ¹³C NMR Features:

-

A peak for the aldehyde carbonyl carbon (~190 ppm).[6]

-

Multiple peaks in the aromatic region (115-160 ppm), including quaternary carbons attached to the ether oxygen, bromine, and chlorine.

-

Mass Spectrometry (MS):

-

Rationale: MS provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm its elemental composition. The isotopic pattern is a critical validation point due to the presence of bromine and chlorine.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Analyze using Electrospray Ionization (ESI) for HRMS or Electron Ionization (EI) for GC-MS analysis.

-

-

Expected Features:

-

A complex molecular ion peak cluster due to the isotopes of Br (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and Cl (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). The primary peaks will be at m/z ~310, 312, and 314.

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy identifies the functional groups present in the molecule.

-

Protocol:

-

Place a small amount of the solid product directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

-

Expected Absorption Bands:

Purity and Physical Property Determination

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is the gold standard for assessing the purity of a synthesized compound. A single, sharp peak indicates a high degree of purity.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient system of Acetonitrile (ACN) and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Gradient: Start at 50% ACN and ramp to 95% ACN over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector set at 254 nm.

-

Analysis: The purity is calculated from the peak area percentage of the main product peak.

-

Melting Point:

-

Rationale: A sharp, well-defined melting point range is a classic indicator of a pure crystalline solid. Impurities typically broaden and depress the melting point.

-

Protocol:

-

Load a small amount of the dry, crystalline product into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat slowly (1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. Compare with analogs such as 3-Bromo-4-hydroxybenzaldehyde (130-135 °C)[7][8] and 3-Bromo-4-methoxybenzaldehyde (51-54 °C).

-

Solubility:

-

Rationale: Understanding solubility is critical for selecting appropriate solvents for subsequent reactions, purification, and biological assays.

-

Protocol:

-

To a series of vials, add a fixed amount of the compound (e.g., 10 mg).

-

Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, acetone, toluene, dichloromethane) at room temperature.

-

Observe for complete dissolution with agitation.

-

Qualitatively classify as soluble, sparingly soluble, or insoluble. Based on its structure, it is expected to be soluble in polar aprotic and non-polar organic solvents but insoluble in water.[4][9]

-

Workflow Diagram: Analytical Characterization

Caption: A comprehensive workflow for the analytical characterization.

Section 4: Safety, Handling, and Storage

While specific toxicological data for this compound is not available, a conservative approach to safety should be adopted based on data from its structural analogs.

-

Hazard Identification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[10]

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

Section 5: Potential Applications in Research and Development

The molecular architecture of this compound makes it a valuable intermediate for synthesizing more complex target molecules.

-

Pharmaceutical Synthesis: It is an ideal precursor for active pharmaceutical ingredients (APIs). The diaryl ether motif is present in numerous approved drugs. The aldehyde can be converted into amines, alcohols, or carboxylic acids, and the bromide allows for the introduction of diverse functionalities via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.[13][14][15]

-

Agrochemicals: Similar to other substituted benzaldehydes, it can serve as a building block for novel pesticides and herbicides.[4]

-

Materials Science: The compound can be incorporated into polymers or used in the synthesis of dyes and pigments, where the halogen substituents can tune the electronic and optical properties of the final material.[14]

Diagram: Potential Synthetic Utility

Caption: Potential reaction pathways for creating diverse chemical entities.

References

-

Ballesteros-Gómez, A., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Yulizar, Y., et al. (2017). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Covalent Chemical. (n.d.). The Role of 3-Bromo-4-Chloro-Benzaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-4-chlorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2008). The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds. Available at: [Link]

-

ResearchGate. (2016). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Available at: [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenoxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Digital Commons. Available at: [Link]

-

AD Pharmacem. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Available at: [Link]

-

Tradeindia. (n.d.). 3 Bromobenzaldehyde. Available at: [Link]

-

NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde Mass Spectrum. NIST WebBook. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of m-(p-bromophenoxy)benzaldehyde. Available at: [Link]

-

NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde IR Spectrum. NIST WebBook. Available at: [Link]

-

Karvy Therapeutics Pvt. Ltd. (n.d.). 4-Bromo Benzaldehyde. Available at: [Link]

-

Boroncore. (n.d.). This compound. Available at: [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 1445862-85-0|this compound|BLD Pharm [bldpharm.com]

- 3. 1445862-85-0 | this compound | Boroncore [boroncore.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. 3-ブロモ-4-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Welcome to Karvy Therapeutics Pvt. Ltd. [karvyind.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. 3 Bromobenzaldehyde - Application: Pharmaceutical - Application: Pharmaceutical at Best Price in Ankleshwar | Cartel International [tradeindia.com]

A Technical Guide to the Structure Elucidation of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the precise characterization of intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final product. 3-Bromo-4-(4-chlorophenoxy)benzaldehyde (CAS No: 1445862-85-0) is a diaryl ether derivative that serves as a valuable building block in organic synthesis.[1][2][3] Its molecular structure, containing two distinct halogenated aromatic rings linked by an ether bridge and featuring a reactive aldehyde moiety, demands a rigorous, multi-faceted analytical approach for unambiguous confirmation.

This technical guide provides an in-depth, experience-driven walkthrough of the structure elucidation process for this molecule. We will move beyond simple data reporting to explain the causality behind the analytical strategy, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for structural confirmation.

Core Molecular Properties:

Part 1: The Strategic Analytical Workflow

The elucidation of an unknown molecular structure is a process of systematic, logical deduction. Each analytical technique provides a unique piece of the puzzle. The workflow is designed so that the information gleaned from one method informs and is validated by the next. Mass spectrometry provides the elemental formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy reveals the precise atomic connectivity.

Part 2: Mass Spectrometry – Defining the Formula and Fragments

Objective: The initial and most critical step is to determine the exact molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Trustworthiness through Isotopic Pattern: The presence of both bromine and chlorine provides an unmistakable isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one Br and one Cl atom in the molecular ion will produce a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities that can be precisely predicted. This pattern is a powerful internal validation of the elemental composition.

Expected Fragmentation Pathways: While aromatic systems are generally stable, electron ionization (EI) provides enough energy to induce characteristic fragmentation.[5] The analysis of these fragments offers the first clues to the molecule's assembly.

-

α-Cleavage: Loss of the hydrogen radical from the aldehyde (M-1) or the entire formyl radical (M-29) are common fragmentation pathways for benzaldehydes.[5]

-

Ether Bond Cleavage: The C-O ether bonds are susceptible to cleavage, which can occur on either side of the oxygen, providing fragments corresponding to the two constituent aromatic rings.[6]

-

Halogen Loss: Loss of a bromine radical (M-79/81) or chlorine radical (M-35/37) can also occur.

Table 1: Predicted Mass Spectrometry Data

| m/z (Daltons) | Identity | Rationale |

| 310/312/314 | [M]⁺• | Molecular ion cluster (C₁₃H₈⁷⁹Br³⁵ClO₂ / C₁₃H₈⁸¹Br³⁵ClO₂ & C₁₃H₈⁷⁹Br³⁷ClO₂ / C₁₃H₈⁸¹Br³⁷ClO₂) |

| 309/311/313 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |

| 281/283/285 | [M-CHO]⁺ | Loss of the formyl radical. |

| 231/233 | [C₇H₄BrO]⁺ | Cleavage of the ether bond, retaining charge on the bromo-benzoyl fragment. |

| 128/130 | [C₆H₄ClO]⁺ | Cleavage of the ether bond, retaining charge on the chlorophenoxy fragment. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode for accurate mass measurement of the protonated molecule [M+H]⁺.

-

Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of mass accuracy better than 5 ppm.

-

Data Processing: Compare the measured accurate mass against the theoretical mass for C₁₃H₈BrClO₂. The software will also be used to compare the observed isotopic pattern with the theoretical pattern for the proposed formula.

Part 3: Infrared Spectroscopy – Identifying the Functional Groups

Objective: To rapidly and non-destructively identify the key functional groups predicted by the proposed structure. FTIR is exceptionally sensitive to the specific vibrational modes of the aldehyde and ether linkages.

Causality of Peak Positions: The conjugation of the aldehyde's carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated aldehyde.[7][8][9][10] This shift to a lower wavenumber (around 1705-1685 cm⁻¹) is a direct consequence of the delocalization of π-electrons, which slightly weakens the C=O double bond. Furthermore, the presence of two weak but sharp C-H stretching bands for the aldehyde proton is highly diagnostic and helps distinguish it from a ketone.[7][9]

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic Rings |

| ~2850 & ~2750 | C-H Stretch (Fermi Doublets) | Aldehyde (-CHO) |

| ~1700 | C=O Stretch (Strong, Sharp) | Aromatic Aldehyde |

| ~1580, ~1480 | C=C Stretch | Aromatic Rings |

| ~1250 | Asymmetric C-O-C Stretch (Strong) | Aryl Ether |

| ~1050 | Symmetric C-O-C Stretch | Aryl Ether |

| < 1000 | C-Br, C-Cl Stretch | Halogens |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Correction: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance plot.

Part 4: NMR Spectroscopy – Assembling the Molecular Framework

Objective: To map the complete carbon-hydrogen framework, establish atom-to-atom connectivity, and confirm the specific isomerism (i.e., the substitution pattern on the rings). A combination of 1D and 2D NMR experiments is essential for this definitive assignment.

Expertise in Spectral Interpretation: The chemical shifts and coupling patterns of the aromatic protons are not arbitrary. They are governed by the electronic effects (induction and resonance) of the substituents. The electron-withdrawing aldehyde group deshields ortho and para protons, while the electron-donating ether oxygen shields them.[11] These predictable effects are key to the initial assignment of the ¹H NMR spectrum. 2D NMR, particularly HMBC, is then used to link these spin systems together unambiguously.

¹H and ¹³C{¹H} NMR – Predicted Chemical Shifts

The molecule contains 8 unique proton environments and 13 unique carbon environments.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Integration | Multiplicity | Approx. δ (ppm) | Rationale |

| H-7 (-CHO) | 1H | Singlet (s) | 9.95 | Highly deshielded aldehyde proton.[12][13] |

| H-2 | 1H | Doublet (d) | 8.10 | ortho to electron-withdrawing -CHO. |

| H-5 | 1H | Doublet of Doublets (dd) | 7.65 | Coupled to H-6. |

| H-6 | 1H | Doublet (d) | 7.10 | ortho to electron-donating -O- ether. |

| H-2', H-6' | 2H | Doublet (d) | 7.45 | Protons on chlorophenyl ring, ortho to Cl. |

| H-3', H-5' | 2H | Doublet (d) | 7.05 | Protons on chlorophenyl ring, ortho to -O- ether. |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Approx. δ (ppm) | Rationale |

| Aldehyde (C=O) | 191 | Typical for aromatic aldehydes.[14][15] |

| C-O (Aromatic) | 150 - 160 | Carbons directly attached to the ether oxygen.[16] |

| Aromatic C-H & C-X | 115 - 140 | Remaining aromatic carbons, including those attached to halogens.[15][17][18] |

2D NMR – The Key to Connectivity

While 1D NMR suggests the pieces, 2D NMR proves how they connect.

-

COSY (COrrelation SpectroscopY): Confirms neighboring protons. A cross-peak between H-5 and H-6 would be expected, as would a cross-peak between the two sets of protons on the chlorophenoxy ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the confident assignment of all protonated carbon signals in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the isolated spin systems. The crucial correlations are those across the ether oxygen, which definitively link the two aromatic rings.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 15-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum on a spectrometer with a field strength of 400 MHz or higher.

-

2D Spectra Acquisition: Perform a standard suite of 2D experiments, including gCOSY, gHSQC, and gHMBC. Ensure sufficient acquisition time for the HMBC experiment to clearly resolve the crucial long-range correlations, particularly those across the ether oxygen.

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals by systematically analyzing the 1D and 2D correlation data.

Conclusion: An Integrated and Validated Structural Assignment

The structure of this compound is confirmed through the cohesive integration of data from three orthogonal analytical techniques.

-

Mass Spectrometry established the correct elemental formula, C₁₃H₈BrClO₂, validated by a unique isotopic pattern.

-

Infrared Spectroscopy confirmed the presence of the essential functional groups: an aromatic aldehyde, an aryl ether, and substituted aromatic rings.

-

NMR Spectroscopy , through a comprehensive analysis of 1D and 2D data, provided the definitive and unambiguous atom-by-atom connectivity. The key HMBC correlations across the ether oxygen served as the final piece of evidence, locking the two halogenated aromatic fragments into the final molecular architecture.

This methodical, multi-technique approach ensures the highest degree of confidence in the structural assignment, fulfilling the rigorous demands of modern chemical research and development.

References

-

Boroncore. 1445862-85-0 | this compound. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBSWeb. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

PubChem. 3-Bromo-4-chlorobenzaldehyde. [Link]

-

Wade, L. G., & Simek, J. W. Organic Chemistry, 10th Edition (Spectroscopy of Aldehydes and Ketones). [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Calgary. IR: aldehydes. [Link]

-

NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

-

Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Michigan State University. 13-C NMR Chemical Shift Table. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

NIST WebBook. Benzaldehyde, 3-bromo-. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. Benzaldehyde - Optional[1H NMR] - Chemical Shifts. [Link]

-

NIST WebBook. 3-Bromo-4-methoxybenzaldehyde. [Link]

-

PubChemLite. 3-bromo-4-chlorobenzaldehyde (C7H4BrClO). [Link]

Sources

- 1. This compound | 1445862-85-0 [sigmaaldrich.com]

- 2. 1445862-85-0|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. 1445862-85-0 | this compound | Boroncore [boroncore.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 14. bhu.ac.in [bhu.ac.in]

- 15. compoundchem.com [compoundchem.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde: A Technical Guide for Advanced Drug Discovery

Introduction: The Structural Significance of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde in Medicinal Chemistry

In the landscape of modern drug development, the precise assembly of molecular scaffolds is paramount. Aryl ethers, particularly those bearing halogen substituents, represent a privileged structural motif in a multitude of pharmacologically active agents. This compound (Molecular Formula: C₁₃H₈BrClO₂, Molecular Weight: 311.56 g/mol ) is a key intermediate, embodying a unique convergence of functionalities: a reactive aldehyde for subsequent derivatization, a diaryl ether linkage common in bioactive molecules, and a specific halogenation pattern that can influence metabolic stability and binding affinity.[1]

This guide provides a comprehensive analysis of the spectroscopic data expected for this compound. In the absence of publicly available experimental spectra, this document leverages extensive data from analogous structures and foundational spectroscopic principles to predict, interpret, and provide a robust framework for the characterization of this compound. This predictive analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify and verify this crucial building block in their synthetic workflows.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for all spectroscopic interpretation. The structure and atom numbering scheme for this compound are presented below. This numbering will be used consistently throughout the guide.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectrum for this compound would provide definitive information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (Aldehyde) | 9.9 - 10.1 | Singlet (s) | - | 1H |

| H6 | 7.9 - 8.1 | Doublet (d) | ~2.5 | 1H |

| H2 | 7.6 - 7.8 | Doublet of doublets (dd) | ~8.5, ~2.5 | 1H |

| H2', H6' | 7.4 - 7.6 | Doublet (d) | ~9.0 | 2H |

| H5 | 7.1 - 7.3 | Doublet (d) | ~8.5 | 1H |

| H3', H5' | 7.0 - 7.2 | Doublet (d) | ~9.0 | 2H |

Interpretation and Causality

-

Aldehyde Proton (H-aldehyde): The most downfield signal, predicted around 10.0 ppm, is characteristic of an aldehyde proton.[2][3] Its significant deshielding is due to the anisotropic effect of the C=O double bond and the electronegativity of the oxygen atom. It is expected to be a sharp singlet as there are no adjacent protons with which to couple.

-

Aromatic Protons (Benzaldehyde Ring):

-

H6: This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most deshielded proton on this ring, appearing as a doublet due to coupling with H5.

-

H2: This proton is also ortho to the aldehyde group, but meta to the bromine. It will be deshielded and appear as a doublet of doublets, coupling to both H6 (meta-coupling, small J) and H5 (ortho-coupling, large J).

-

H5: This proton is ortho to the ether linkage and will be the most upfield proton on this ring, appearing as a doublet from coupling with H2.

-

-

Aromatic Protons (Chlorophenoxy Ring):

-

H2', H6': These protons are ortho to the ether linkage and will be deshielded relative to the H3'/H5' protons. They will appear as a doublet due to coupling with their respective neighbors. Protons on a carbon adjacent to an ether oxygen typically resonate in the 3.4 to 4.5 δ range for aliphatic ethers, but in this aromatic system, the effect is a moderate deshielding.[4][5]

-

H3', H5': These protons are ortho to the chlorine atom and will appear as a doublet. The symmetry of this ring makes H3' and H5' chemically equivalent, as are H2' and H6'.

-

Experimental Protocol: Acquiring High-Resolution ¹H NMR Data

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and determine coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C7 (C=O) | 190 - 192 |

| C4 | 158 - 162 |

| C1' | 154 - 156 |

| C4' | 132 - 135 |

| C1 | 131 - 134 |

| C2 | 130 - 133 |

| C2', C6' | 129 - 131 |

| C6 | 125 - 128 |

| C3', C5' | 120 - 123 |

| C5 | 118 - 121 |

| C3 | 115 - 118 |

Interpretation and Causality

-

Carbonyl Carbon (C7): The aldehyde carbonyl carbon is the most deshielded carbon, appearing far downfield around 191 ppm, a highly characteristic shift for benzaldehydes.[6]

-

Oxygen-Bound Carbons (C4, C1'): Carbons directly attached to the ether oxygen (C4 and C1') are significantly deshielded and will appear in the 154-162 ppm range. Ether carbons typically absorb in the 50-80 δ range in aliphatic systems, but this effect is amplified in aromatic systems.[5][7]

-

Halogen-Bound Carbons (C3, C4'):

-

C3 (C-Br): The carbon bearing the bromine atom will be shifted. The "heavy atom effect" of bromine can sometimes cause a slight shielding effect on the directly attached carbon compared to what electronegativity alone would predict.[8]

-

C4' (C-Cl): The carbon attached to chlorine will be deshielded.

-

-

Quaternary Carbons (C1, C1'): The ipso-carbons of the aromatic rings (C1 and C1') will have distinct chemical shifts based on their substituents.

-

Protonated Aromatic Carbons: The remaining carbons will appear in the typical aromatic region of 115-135 ppm, with their precise shifts determined by the cumulative electronic effects of the substituents on the rings.

Experimental Protocol: Acquiring ¹³C NMR Data

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 2820 & 2720 | Aldehyde C-H Stretch (Fermi Doublet) | Weak |

| 1690 - 1710 | Aldehyde C=O Stretch | Strong, Sharp |

| 1580 - 1600 | Aromatic C=C Stretch | Medium |

| 1470 - 1500 | Aromatic C=C Stretch | Medium |

| 1240 - 1280 | Aryl-O-Aryl Asymmetric Stretch | Strong |

| 1000 - 1100 | C-Cl Stretch | Medium |

| 650 - 700 | C-Br Stretch | Medium |

Interpretation and Causality

-

Aldehyde Group: The most diagnostic absorption will be the strong, sharp C=O stretch between 1690-1710 cm⁻¹.[9] The presence of the characteristic, albeit weak, Fermi doublet for the aldehyde C-H stretch around 2820 and 2720 cm⁻¹ would be confirmatory.[10][11]

-

Aryl Ether: A strong absorption corresponding to the asymmetric C-O-C stretch of the diaryl ether is expected around 1240-1280 cm⁻¹.[7]

-

Aromatic Rings: Multiple medium-intensity peaks between 1470-1600 cm⁻¹ will confirm the presence of the aromatic rings. C-H stretching vibrations will appear just above 3000 cm⁻¹.

-

Halogens: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 1100 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Clamp the sample to ensure good contact with the crystal. Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum.

-

Parameters:

-

Spectral Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the presence of two halogen isotopes for both bromine (⁷⁹Br, ~50.5%; ⁸¹Br, ~49.5%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), a characteristic isotopic pattern will be observed.

-

m/z 310 (M⁺): C₁₃H₈⁷⁹Br³⁵ClO₂

-

m/z 312 (M+2)⁺: Combination of C₁₃H₈⁸¹Br³⁵ClO₂ and C₁₃H₈⁷⁹Br³⁷ClO₂ (most intense peak in the cluster).

-

m/z 314 (M+4)⁺: C₁₃H₈⁸¹Br³⁷ClO₂

-

-

Key Fragment Ions:

-

m/z 281/283/285: [M-CHO]⁺, loss of the formyl radical.

-

m/z 183/185: [BrC₆H₃CHO]⁺, cleavage of the ether bond.

-

m/z 128/130: [ClC₆H₄O]⁺, cleavage of the ether bond.

-

m/z 111/113: [ClC₆H₄]⁺, loss of oxygen from the chlorophenoxy fragment.

-

m/z 77: [C₆H₅]⁺, though less likely, can arise from complex rearrangements.

-

Interpretation and Causality

The fragmentation of aromatic compounds in EI-MS is often characterized by the stability of the aromatic rings.

-

Isotopic Pattern: The presence of both bromine and chlorine will create a highly distinctive M, M+2, M+4 pattern, which is a powerful diagnostic tool for confirming the elemental composition.[12]

-

Alpha-Cleavage: The most common fragmentation pathway for ethers is α-cleavage next to the oxygen atom.[7] However, in diaryl ethers, cleavage of the C-O bond itself is more common, leading to the two key fragments observed at m/z 183/185 and 128/130.

-

Loss of Formyl Radical: A common fragmentation for aromatic aldehydes is the loss of the -CHO group (29 amu), leading to a significant [M-29]⁺ peak.[13]

Experimental Workflow: GC-MS Analysis

Caption: Standard workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

This compound possesses a unique spectroscopic fingerprint defined by its constituent functional groups. The aldehyde provides characteristic signals in ¹H NMR (~10.0 ppm), ¹³C NMR (~191 ppm), and IR (~1700 cm⁻¹). The diaryl ether linkage is evident from the C-O-C stretch in the IR and the chemical shifts of the oxygen-bound aromatic carbons. Finally, the distinct isotopic signature of bromine and chlorine in the mass spectrum provides unambiguous confirmation of the elemental composition. This guide serves as a predictive and methodological framework, enabling researchers to confidently synthesize, identify, and utilize this valuable chemical intermediate in the pursuit of novel therapeutic agents.

References

-

PubChem. 3-Bromo-4-chlorobenzaldehyde. National Center for Biotechnology Information. Available from: [Link].

-

Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. Available from: [Link].

-

Chattopadhyay, S., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Crystals, 10(5), 356. Available from: [Link].

-

Singh, S. J., & Singh, N. L. (1986). Overtone spectroscopy of some benzaldehyde derivatives. Pramana, 26(3), 237-245. Available from: [Link].

-

Pharmaffiliates. Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Available from: [Link].

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available from: [Link].

-

ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). Available from: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link].

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available from: [Link].

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available from: [Link].

-

Read Chemistry. (2024). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Available from: [Link].

-

OpenOChem Learn. Interpreting. Available from: [Link].

-

PubChem. 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link].

-

NIST. Benzaldehyde, 3-bromo-. In NIST Chemistry WebBook. Available from: [Link].

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Available from: [Link].

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link].

- Google Patents. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

-

PubChem. 3-(4-Chlorophenoxy)benzaldehyde. National Center for Biotechnology Information. Available from: [Link].

-

University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available from: [Link].

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available from: [Link].

-

NIST. Benzaldehyde, 3-bromo- Mass Spectrum. In NIST Chemistry WebBook. Available from: [Link].

-

NIST. 3-Bromo-4-methoxybenzaldehyde IR Spectrum. In NIST Chemistry WebBook. Available from: [Link].

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link].

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link].

-

NIST. Benzaldehyde, 4-bromo- IR Spectrum. In NIST Chemistry WebBook. Available from: [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link].

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available from: [Link].

-

Organic Syntheses. p-BROMOBENZALDEHYDE. Available from: [Link].

-

NIST. 3-Bromo-4-methoxybenzaldehyde Mass Spectrum. In NIST Chemistry WebBook. Available from: [Link].

-

SpectraBase. 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde - 1H NMR. Available from: [Link].

-

PubChemLite. 3-bromo-4-chlorobenzaldehyde (C7H4BrClO). Available from: [Link].

-

Patsnap. Synthesis method of 3-bromo-4-fluorobenzaldehyde. Available from: [Link].

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available from: [Link].

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Available from: [Link].

Sources

- 1. 1445862-85-0|this compound|BLD Pharm [bldpharm.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. readchemistry.com [readchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 11. ias.ac.in [ias.ac.in]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 13. chemguide.co.uk [chemguide.co.uk]

"synthesis of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde from 3-bromo-4-hydroxybenzaldehyde"

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde

This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of advanced pharmaceutical compounds and fine chemicals. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the analytical techniques required to ensure a successful and reproducible synthesis. The primary focus will be on the Ullmann condensation, a robust and well-established method for the formation of diaryl ethers.

Strategic Overview: The Ullmann Condensation Approach

The formation of the ether linkage between the 3-bromo-4-hydroxybenzaldehyde scaffold and a 4-chlorophenyl group is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This method is superior to the classical Williamson ether synthesis for this specific transformation due to the lower reactivity of aryl halides in traditional SNAr (nucleophilic aromatic substitution) reactions. The Ullmann-type reaction utilizes a copper catalyst to facilitate the coupling of a phenoxide with an aryl halide, a process that typically requires elevated temperatures.[2]

The core transformation is as follows:

-

Nucleophile Precursor: 3-bromo-4-hydroxybenzaldehyde

-

Aryl Halide: 1-chloro-4-fluorobenzene (The fluorine atom is the intended leaving group due to its activation by the para-chlorine atom and the overall electron-deficient nature of the ring, making it susceptible to nucleophilic attack in this context).

-

Catalyst: A Copper(I) source, such as Copper(I) iodide (CuI) or Copper(I) bromide (CuBr).

-

Base: A mild inorganic base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the phenol.

-

Solvent: A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is required to solubilize the reactants and achieve the necessary reaction temperatures.[2]

The "Why": Causality in Experimental Design

A successful synthesis hinges on understanding the function of each component and condition.

-

The Role of the Base: The phenolic hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is weakly acidic. A base is required to deprotonate it, forming the corresponding potassium or cesium phenoxide. This phenoxide is a much stronger nucleophile than the neutral phenol, which is a prerequisite for the coupling reaction.

-

The Copper Catalyst Cycle: The Ullmann reaction mechanism involves the copper catalyst.[2] While the exact mechanism can be complex and debated, a generally accepted pathway involves the copper(I) species coordinating with the phenoxide. This complex then undergoes oxidative addition with the aryl halide. The final step is a reductive elimination that forms the C-O bond of the diaryl ether and regenerates the active copper catalyst.

-

Solvent and Temperature: High temperatures (often >120 °C) are necessary to provide the activation energy for the coupling reaction.[3] Polar aprotic solvents like DMF are ideal because they can dissolve the ionic intermediates (the phenoxide salt) and can be heated to the required temperatures without decomposition.

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. At high temperatures, the aldehyde functional group and the phenoxide can be susceptible to oxidation, which would lead to unwanted side products and reduced yield.

Quantitative Data Summary

The physical and chemical properties of the key reagents and the final product are essential for planning the synthesis and purification.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| 3-bromo-4-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02[4] | Nucleophile Precursor |

| 1-chloro-4-fluorobenzene | C₆H₄ClF | 130.55 | Electrophile / Aryl Halide |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Copper(I) Iodide | CuI | 190.45 | Catalyst |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Product: this compound | C₁₃H₈BrClO₂ | 311.56[5] | Target Molecule |

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis on a laboratory scale.

Reagents:

-

3-bromo-4-hydroxybenzaldehyde (1.0 eq)

-

1-chloro-4-fluorobenzene (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromo-4-hydroxybenzaldehyde, anhydrous potassium carbonate, and copper(I) iodide.

-

Inerting: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask via syringe, followed by the addition of 1-chloro-4-fluorobenzene.

-

Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexanes. The reaction is complete upon the disappearance of the 3-bromo-4-hydroxybenzaldehyde starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water and stir.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then with brine.

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Visualizing the Process

Visual aids are critical for understanding complex chemical processes.

Caption: High-level workflow for the synthesis of the target compound.

Caption: Simplified mechanism of the Ullmann Condensation.

Trustworthiness: A Self-Validating Protocol

The integrity of this synthesis is confirmed through rigorous in-process controls and comprehensive characterization of the final product. This ensures not only that the target molecule was formed but also that it meets the required purity standards.

-

In-Process Control: Thin Layer Chromatography (TLC) is the primary tool for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a silica plate, one can visualize the consumption of the reactants and the appearance of a new spot corresponding to the product. This allows for a qualitative assessment of reaction completion.

-

Structural Confirmation: A suite of analytical techniques is employed to validate the structure of the isolated product.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will confirm the presence of the distinct aromatic protons from both phenyl rings and the aldehyde proton. Crucially, the characteristic broad singlet of the phenolic -OH proton from the starting material will be absent.

-

¹³C NMR will show the correct number of carbon signals, including the carbonyl carbon of the aldehyde and the carbons involved in the ether linkage.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum of the product will show a strong C=O stretch for the aldehyde and characteristic C-O-C stretches for the diaryl ether. The broad O-H stretch from the starting material will have disappeared.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the product (311.56 g/mol ), and the isotopic pattern observed will be characteristic of a molecule containing one bromine and one chlorine atom.[6]

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound with high precision.[6] A single sharp peak indicates a high-purity sample.

-

Melting Point: A pure crystalline solid will exhibit a sharp, well-defined melting point. A broad melting range typically indicates the presence of impurities.

-

By integrating these analytical checks, the protocol becomes a self-validating system, providing researchers with a high degree of confidence in the identity and quality of the synthesized this compound.

References

-

Ullmann Condensation. SynArchive. [Link]

-

Ghorai, M. K., et al. (2011). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. [Link]

-

The Ullmann Ether Condensation. ResearchGate. [Link]

-

Barba, V., et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308. PubChem. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

-

Analytical Techniques for Chemical Analysis & Testing. Lucideon. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1445862-85-0 [sigmaaldrich.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde: Starting Materials and Strategic Insights

Introduction: The Significance of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde in Modern Chemistry

This compound is a key molecular building block in the development of novel pharmaceuticals and advanced materials. Its unique trifunctional structure, featuring a reactive aldehyde, a bromine substituent, and a diaryl ether linkage, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, focusing on the critical selection of starting materials and the underlying chemical principles that govern each pathway. Designed for researchers and professionals in drug development and chemical synthesis, this document offers a blend of theoretical expertise and practical, field-proven insights to facilitate informed decisions in the laboratory.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound primarily revolves around the formation of the diaryl ether bond. Two classical and highly effective methods dominate this transformation: the Williamson ether synthesis and the Ullmann condensation. A third, more modern approach involves the nucleophilic aromatic substitution on an activated fluorinated precursor. The choice of strategy is often dictated by the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory.

The Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, including diaryl ethers.[1][2] This SN2 reaction involves the coupling of an alkoxide or phenoxide with an organohalide.[3][4] For the synthesis of this compound, this strategy can be envisioned in two primary disconnections, each with its own set of starting materials and considerations.

Retrosynthetic Pathway A:

This approach hinges on the reaction between the phenoxide of 3-bromo-4-hydroxybenzaldehyde and an activated 4-chlorophenyl halide.

Figure 1: Retrosynthetic analysis via Williamson ether synthesis (Pathway A).

Starting Materials:

-

3-Bromo-4-hydroxybenzaldehyde: This is a key precursor. Its synthesis typically starts from 4-hydroxybenzaldehyde, which is selectively brominated at the position ortho to the hydroxyl group.[5]

-

1-Chloro-4-iodobenzene or 1-Chloro-4-bromobenzene: An activated aryl halide is required for the nucleophilic aromatic substitution (SNAr) to proceed. Iodobenzene derivatives are generally more reactive than their bromo counterparts.

-

Base: A suitable base is crucial for the deprotonation of the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[3]

-

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed to facilitate the reaction.[1]

Causality in Experimental Choices:

The choice of a strong base is essential to generate a sufficient concentration of the phenoxide nucleophile. The use of a polar aprotic solvent is critical as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic and free to attack the aryl halide. Higher reaction temperatures are often necessary to overcome the activation energy barrier for the SNAr reaction on an unactivated aryl halide.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a powerful method for forming C-O bonds, particularly for the synthesis of diaryl ethers, and often provides better yields than the Williamson synthesis when dealing with unactivated aryl halides.[6][7] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[8]

Retrosynthetic Pathway B:

Similar to the Williamson approach, the Ullmann condensation can utilize 3-bromo-4-hydroxybenzaldehyde as a key starting material.

Figure 2: Retrosynthetic analysis via Ullmann condensation.

Starting Materials:

-

3-Bromo-4-hydroxybenzaldehyde: As in the Williamson synthesis, this is a primary starting material.

-

4-Chlorophenylboronic Acid or 1-Chloro-4-halobenzene: The choice of the coupling partner can vary. While aryl halides are traditional, the use of arylboronic acids in Chan-Lam-Evans type couplings has become increasingly popular.

-

Copper Catalyst: A source of copper is essential. Common catalysts include copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder.[6] In modern variations, soluble copper catalysts are often used.[9]

-

Ligand (Optional): The efficiency of the Ullmann condensation can often be improved by the addition of a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine.

-

Base: A base is required, with potassium phosphate (K₃PO₄) and cesium carbonate being common choices.

-

Solvent: High-boiling point solvents like DMF, dimethylacetamide (DMAc), or nitrobenzene are typically used.[6]

Expertise-Driven Insights:

The traditional Ullmann reaction often requires harsh conditions, including high temperatures (often >180 °C) and stoichiometric amounts of copper.[6] However, the development of ligated copper catalyst systems has allowed for milder reaction conditions and lower catalyst loadings. The choice of ligand can be critical for achieving high yields and preventing side reactions. The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the diaryl ether.[7]

Nucleophilic Aromatic Substitution on a Fluorinated Precursor